3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile
Description
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile is a sulfonyl-linked benzonitrile derivative featuring a substituted quinoline moiety. The compound integrates a benzonitrile group connected via a sulfonyl bridge to a 4-chloro-6-fluoroquinolinyl heterocycle. The chlorine and fluorine substituents on the quinoline ring are electron-withdrawing groups (EWGs), which may enhance stability, influence electronic properties, and modulate interactions in biological or material systems.
Properties
IUPAC Name |
3-(4-chloro-6-fluoroquinolin-3-yl)sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN2O2S/c17-16-13-7-11(18)4-5-14(13)20-9-15(16)23(21,22)12-3-1-2-10(6-12)8-19/h1-7,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBFRLRKEACFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. The sulfonyl group is then introduced via sulfonation, and the benzonitrile moiety is added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the quinoline ring, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The sulfonyl group can form covalent bonds with proteins, inhibiting their function. These interactions can disrupt various cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile with structurally related sulfonyl-benzonitrile derivatives, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations:
- Substituent Effects: The target compound’s 4-Cl and 6-F substituents on the quinoline ring enhance EW effects compared to non-halogenated analogues. This may improve thermal stability and influence π-π stacking in solid-state or device applications .
Physicochemical Properties
Melting points and spectral data from provide benchmarks for comparison:
Analysis:
- The higher melting points of nitro-substituted derivatives (e.g., 8e: 234–235°C) suggest stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) compared to chloro- or fluoro-substituted compounds. The target compound’s melting point is unreported but may align with 8f (219–220°C) due to similar halogen content .
- NMR shifts in the 7.8–8.7 ppm range (Ar-H) are consistent with aromatic protons in sulfonyl-linked systems, though the target’s quinoline protons may appear downfield due to EW effects .
Biological Activity
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile, with the molecular formula C16H8ClFN2O2S and a molecular weight of 346.76 g/mol, is a compound of significant interest in medicinal chemistry. Its structure features a quinoline moiety that is known for its biological activity, particularly in the realm of pharmacology and biochemistry.
Chemical Structure and Properties
- IUPAC Name : 3-(4-chloro-6-fluoroquinolin-3-yl)sulfonylbenzonitrile
- Molecular Weight : 346.76 g/mol
- CAS Number : 1556699-61-6
- Purity : Typically ≥95% in commercial preparations
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the quinoline ring.
- Introduction of the sulfonyl group through sulfonation.
- Addition of the benzonitrile moiety via nucleophilic substitution.
These synthetic routes are optimized for both laboratory and industrial production to ensure high yield and purity.
The biological activity of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile is primarily attributed to its ability to interact with specific molecular targets within cells:
- DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
- Protein Interaction : The sulfonyl group can form covalent bonds with proteins, inhibiting their function and affecting various cellular pathways.
Pharmacological Implications
Research indicates that this compound acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGluR5), which has implications for treating psychiatric disorders such as anxiety and depression. A study highlighted its efficacy in preclinical models, suggesting it may serve as a promising candidate for further clinical development in psychiatric therapies .
Case Studies and Research Findings
Recent studies have explored the compound's biological effects:
- In Vitro Studies : Experiments demonstrated that 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile exhibits potent inhibitory effects on mGluR5, leading to reduced neuronal excitability in cultured neurons.
- Animal Models : In vivo studies showed that administration of this compound resulted in significant anxiolytic effects in rodent models, supporting its potential therapeutic applications .
Comparative Biological Activity
A comparison table summarizing the biological activities of related compounds can provide insights into the unique properties of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
